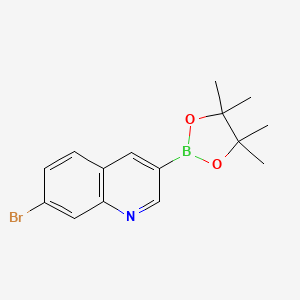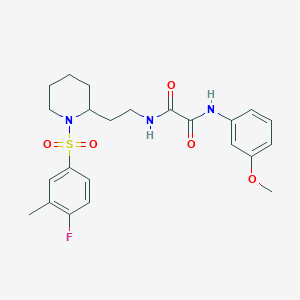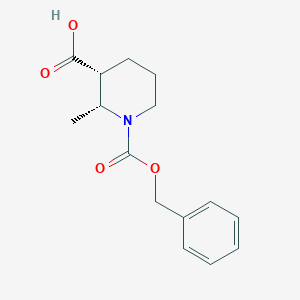
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, commonly known as DMBO, is a natural compound that has been extensively studied for its various biological properties. It is a member of the benzofuran family and is found in several plants, including the roots of the Chinese medicinal herb, Millettia pachycarpa.
Mecanismo De Acción
DMBO exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DMBO has been shown to possess several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, it has been found to possess neuroprotective properties and may have potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBO has several advantages as a research tool. It is a natural compound that is readily available and relatively inexpensive. It has been extensively studied and its biological properties are well characterized. However, there are also limitations to its use. DMBO has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DMBO. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for the development of novel derivatives of DMBO that may possess improved biological properties.
Métodos De Síntesis
The synthesis of DMBO involves the condensation of 2,3-dimethoxybenzaldehyde and 2-methylallyl alcohol in the presence of a Lewis acid catalyst. The reaction proceeds via a Knoevenagel condensation mechanism and yields DMBO as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
DMBO has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-15-8-9-16-18(11-15)26-19(20(16)22)10-14-6-5-7-17(23-3)21(14)24-4/h5-11H,1,12H2,2-4H3/b19-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRPBDPWRNGRBW-GRSHGNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)
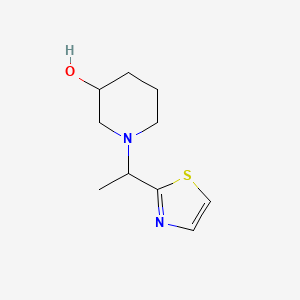
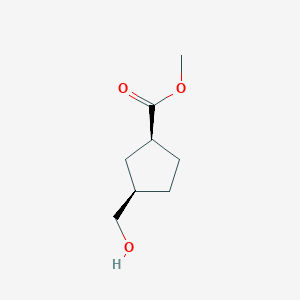
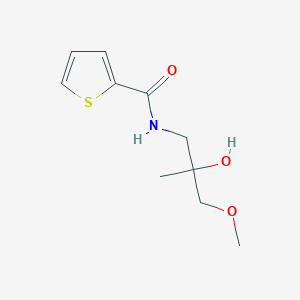
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)

